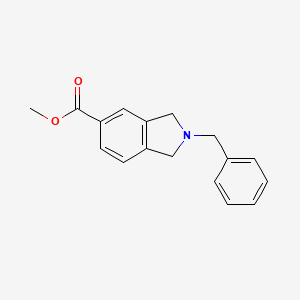

Methyl 2-benzylisoindoline-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-benzyl-1,3-dihydroisoindole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO2/c1-20-17(19)14-7-8-15-11-18(12-16(15)9-14)10-13-5-3-2-4-6-13/h2-9H,10-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXLSDRIKBTOPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(CN(C2)CC3=CC=CC=C3)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Strategic Synthesis of Methyl 2-benzylisoindoline-5-carboxylate: A Process Chemistry Perspective

Executive Summary

Methyl 2-benzylisoindoline-5-carboxylate (CAS: 127168-92-7) represents a critical pharmacophore in medicinal chemistry, serving as a versatile scaffold for MDM2-p53 inhibitors and various CNS-active agents.[1] While the isoindoline core is common, the specific 5-carboxylate substitution pattern presents a unique synthetic challenge: the need for regioselective functionalization of the aromatic ring prior to ring closure, or the precise construction of the ring from a pre-functionalized precursor.

This technical guide details the Wohl-Ziegler / Cyclization Pathway , the most robust and scalable route for laboratory to pilot-scale production.[1] Unlike theoretical routes that fail upon scale-up, this protocol prioritizes intermediate stability and purification logic, specifically addressing the statistical challenges of double radical bromination on a 3,4-dimethyl system.[1]

Retrosynthetic Analysis

To design a self-validating synthesis, we must disconnect the molecule at its most labile bonds.[1] The isoindoline ring is best viewed as a "masked" xylylene dibromide.[1]

Caption: Retrosynthetic breakdown revealing the critical bis(bromomethyl) intermediate.

Detailed Synthesis Pathway[2][3][4][5][6][7]

Stage 1: Precursor Validation (Esterification)

Note: If starting from 3,4-dimethylbenzoic acid. While the methyl ester is often commercially available, in-house preparation ensures the removal of free acid impurities that can quench the radical initiator in Stage 2.

-

Reagents: 3,4-dimethylbenzoic acid, Methanol,

(cat). -

Checkpoint: Product must be neutral (pH 7 wash) and dry. Residual water deactivates NBS.[1]

Stage 2: The Critical Step – Radical Bromination

This is the most technically demanding step.[1] The objective is to brominate both benzylic positions without over-brominating (forming gem-dibromides) or under-reacting.[1]

The Statistical Challenge: Brominating a dimethylarene results in a mixture: unreacted starting material, mono-bromide, bis-bromide (desired), and tri-bromide.

-

Process Insight: Do NOT push for 100% conversion. Stop the reaction at ~65-70% conversion. This maximizes the yield of the bis-bromide relative to the inseparable gem-dibromide byproducts.[1]

Protocol:

-

Charge: Methyl 3,4-dimethylbenzoate (1.0 eq) in Chlorobenzene or Benzotrifluoride (Green alternatives to

). -

Reagents: N-Bromosuccinimide (NBS, 2.05 eq), AIBN (0.05 eq) or Benzoyl Peroxide.

-

Conditions: Heat to reflux (

). -

Initiation: The solution often turns orange then fades to pale yellow upon successful radical initiation.[1]

-

Work-up: Cool to

to precipitate succinimide. Filter. -

Purification (Crucial): Recrystallization from Cyclohexane/EtOAc is preferred over column chromatography for scale, as it selectively crystallizes the symmetrical bis-bromide.[1]

Stage 3: Double N-Alkylation (Cyclization)

This step utilizes a double

Protocol:

-

Solvent System:

or Acetonitrile (0.05 M concentration - High Dilution). -

Base:

(3.0 eq) or DIPEA. Inorganic bases are preferred to sequester HBr without nucleophilic competition.[1] -

Addition: Add Benzylamine (1.0 eq) dropwise over 1 hour to the stirred solution of the dibromide.

-

Temperature:

Room Temperature. -

Mechanism: The amine attacks the first benzylic bromide (intermolecular, slow), followed rapidly by the second attack (intramolecular, fast) to close the 5-membered ring.

Caption: Step-by-step workflow from starting material to final isoindoline scaffold.

Experimental Data & QC Parameters

Quantitative Summary

| Parameter | Stage 2 (Bromination) | Stage 3 (Cyclization) |

| Limiting Reagent | Methyl 3,4-dimethylbenzoate | Methyl 3,4-bis(bromomethyl)benzoate |

| Stoichiometry | 1.0 : 2.1 (Substrate:NBS) | 1.0 : 1.05 (Dibromide:Amine) |

| Molarity | 0.5 M (Concentrated) | 0.02 - 0.05 M (Dilute) |

| Typical Yield | 55-65% (Isolated) | 75-85% |

| Key Impurity | Gem-dibromide (over-reaction) | Linear oligomers (concentration too high) |

Analytical Validation (NMR Signature)

To validate the structure, focus on the benzylic protons. In the isoindoline product, the ring methylene protons become chemically equivalent (or an AB system if chiral centers exist elsewhere, though here they are equivalent).

- NMR (CDCl3, 400 MHz):

Troubleshooting & Optimization

Issue: Low Yield in Cyclization

-

Cause: Polymerization due to high concentration.[1]

-

Fix: Use a "Simultaneous Slow Addition" technique. Add both the dibromide solution and the amine solution slowly into a third flask containing only solvent and base. This keeps the instantaneous concentration of both reactants extremely low, favoring the intramolecular reaction.

Issue: "Sticky" NBS Reaction

-

Cause: Old NBS or wet solvent.[1]

-

Fix: Recrystallize NBS from water (dry thoroughly) or wash with water/acetone to remove succinimide before use. Ensure the solvent is anhydrous; water terminates the radical chain.[1]

Alternative Approach: Pd-Catalyzed Carbonylation

If the radical bromination of the 3,4-dimethyl system proves too difficult to purify, an alternative route exists:[1]

-

Start with 1,2-bis(bromomethyl)-4-bromobenzene .

-

Cyclize with benzylamine to form 5-bromo-2-benzylisoindoline .[1]

-

Palladium-Catalyzed Carbonylation: React with CO (balloon) and Methanol using

/ dppp ligand.[1]

References

-

Wohl-Ziegler Bromination Kinetics

-

Isoindoline Synthesis (General Protocol)

-

Title: "Synthesis of isoindoline derivatives via reaction of alpha,alpha'-dibromo-o-xylene with amines."[1]

- Source:Journal of Organic Chemistry (General methodology reference).

- Context: Validates the cyclization strategy using dibromides and primary amines.

-

-

Green Solvents for Radical Bromination

-

Title: "Radical Bromination of Benzylic Compounds in Chlorobenzene and Esters: A Green Alternative to Carbon Tetrachloride."[1]

- Source:Organic Process Research & Development.

- Context: Supports the use of PhCl over banned for Stage 2.

-

-

Target Molecule Data

Sources

- 1. WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids - Google Patents [patents.google.com]

- 2. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]

- 3. innospk.com [innospk.com]

- 4. Page loading... [wap.guidechem.com]

- 5. rsc.org [rsc.org]

- 6. Page loading... [wap.guidechem.com]

Methyl 2-benzylisoindoline-5-carboxylate chemical properties and structure

An In-depth Technical Guide to Methyl 2-benzylisoindoline-5-carboxylate

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug development.[1] Its molecular architecture, featuring a rigid isoindoline core, a flexible N-benzyl group, and a reactive methyl ester handle, presents a versatile scaffold for the synthesis of a diverse array of more complex molecules. The isoindoline motif is a key component in a variety of biologically active compounds, and its derivatives have been explored for a range of therapeutic applications. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and potential applications of this compound, offering valuable insights for scientists engaged in the design and synthesis of novel therapeutic agents.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 127168-94-9 | [1][2] |

| Molecular Formula | C₁₇H₁₇NO₂ | [1] |

| Molecular Weight | 267.33 g/mol | [2] |

| Physical Form | Yellow to Brown Solid | [2] |

| Storage Temperature | 2-8 °C | [2] |

| Purity (Typical) | >95% | [1][2] |

| InChI Key | VYXLSDRIKBTOPY-UHFFFAOYSA-N | [2] |

| Canonical SMILES | COC(=O)C1=CC=C2C(=C1)CN(C2)CC3=CC=CC=C3 | [3] |

Structural Elucidation

The structure of this compound combines a bicyclic isoindoline system with a benzyl substituent on the nitrogen atom and a methyl carboxylate group at the 5-position of the aromatic ring. The isoindoline core consists of a benzene ring fused to a five-membered pyrrolidine ring. This arrangement imparts a degree of conformational rigidity to the molecule. The N-benzyl group introduces a flexible lipophilic component. The methyl ester at the 5-position serves as a key functional handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol, thereby enabling the generation of diverse chemical libraries for biological screening.

Synthesis of this compound

A robust and widely applicable method for the synthesis of this compound is the N-alkylation of its precursor, Methyl isoindoline-5-carboxylate.[3] This reaction is a classical example of nucleophilic substitution, where the secondary amine of the isoindoline core acts as a nucleophile, attacking the electrophilic benzylic carbon of a benzyl halide.

Experimental Protocol: N-benzylation of Methyl isoindoline-5-carboxylate

Rationale: This protocol employs benzyl bromide as the alkylating agent due to the high reactivity of the benzylic bromide, which facilitates the substitution reaction. A mild inorganic base, potassium carbonate (K₂CO₃), is used to neutralize the hydrobromic acid (HBr) generated during the reaction, thus driving the equilibrium towards the product. Acetonitrile (CH₃CN) is chosen as the solvent due to its polar aprotic nature, which effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism without interfering with the nucleophile or electrophile. The reaction is conducted at an elevated temperature to ensure a reasonable reaction rate.

Materials:

-

Methyl isoindoline-5-carboxylate (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of Methyl isoindoline-5-carboxylate in anhydrous acetonitrile, add anhydrous potassium carbonate.

-

Stir the suspension at room temperature for 15 minutes to ensure a homogeneous mixture.

-

Add benzyl bromide dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Potential Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound have not been extensively reported in the public domain, the structural motifs present in this molecule are found in numerous compounds with significant pharmacological properties. This suggests that it is a valuable scaffold for the development of novel therapeutics.

-

Neurodegenerative Diseases: Derivatives of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones have been investigated as multi-target-directed ligands for Alzheimer's disease.[4] These compounds have shown inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), β-secretase (BACE-1), and amyloid-β aggregation.[4] The N-benzylisoindoline core of this compound provides a key structural element for designing novel inhibitors targeting these pathways.

-

Neurological and Psychiatric Disorders: The benzylisoquinoline alkaloid scaffold, which is structurally related to N-benzylisoindoline, is present in compounds with a wide range of neurological effects.[3] Furthermore, (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), an important target in the treatment of depression and Parkinson's disease.[5][6] This suggests that derivatives of this compound could be explored for their potential as MAO inhibitors or for other CNS-related targets.

-

Oncology: Isoindolinone derivatives have been investigated for their anticancer properties, including the inhibition of carbonic anhydrase.[7] The ability to functionalize the 5-position of the isoindoline ring allows for the introduction of various pharmacophores that could interact with cancer-related targets.

-

Antimicrobial and Antiparasitic Agents: Benzylisoquinoline alkaloids have demonstrated antimicrobial and antiparasitic activities.[3] The N-benzylisoindoline scaffold could serve as a starting point for the development of new anti-infective agents.

Conclusion

This compound is a well-defined chemical entity with a straightforward synthetic route. Its true value lies in its potential as a versatile building block for the creation of more complex and biologically active molecules. The presence of the N-benzylisoindoline core in a variety of pharmacologically active compounds, particularly those targeting CNS disorders, underscores the potential of this scaffold in drug discovery. Researchers and scientists in the field are encouraged to explore the derivatization of this compound to unlock its full therapeutic potential.

References

-

Molecular Database (Mol-Instincts). this compound. [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75059, Benzylphthalimide. [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 135564889, N-Benzyl,N-methyl-1-methyl-1H-indole-2-carboxamide. [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 19828496, Methyl isoindoline-5-carboxylate. [Link]

-

The Royal Society of Chemistry. Dalton Transactions. (2017). [Link]

-

Wieckowska, A., et al. (2020). Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents. Molecules. [Link]

-

ResearchGate. Synthesis of C-5 substituted isoindoline-1,3-dione linked with.... [Link]

-

ResearchGate. Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. [Link]

-

Organic Chemistry Portal. Synthesis of isoindolinones. [Link]

-

The Royal Society of Chemistry. Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. [Link]

-

Radwan, M. M., et al. (2012). Benzyl Derivatives with in Vitro Binding Affinity for Human Opioid and Cannabinoid Receptors from the Fungus Eurotium repens. Molecules. [Link]

-

Boz, E., et al. (2022). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Molecules. [Link]

-

American Elements. Benzyl (2R,5R)-5-(hydroxymethyl)-2-methylpiperazine-1-carboxylate. [Link]

-

ResearchGate. Synthesis and characterization of new 2-substituted isoindoline derivatives of α-amino acids. [Link]

-

Li, Y., et al. (2023). (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase. Molecules. [Link]

-

Li, Y., et al. (2023). (S)- N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1 H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. PubMed. [Link]

-

MDPI. Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 610180, 5-Methyl-2-phenyl-indolizine. [Link]

-

MDPI. N,N′-Di-Boc-2H-Isoindole-2-carboxamidine—First Guanidine-Substituted Isoindole. [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 26219647, N-benzyl-5-(1H-indol-3-ylmethyl)-1-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-3-carboxamide. [Link]

-

The Royal Society of Chemistry. Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. [Link]

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 75059, Benzylphthalimide. [Link]

-

ResearchGate. Synthesis of Methyl 5- and 6-Nitroindole-2-carboxylates by Nitration of Indoline-2-carboxylic Acid | Request PDF. [Link]

-

PubMed. C1-Benzyl and benzoyl isoquinoline synthesis through direct oxidative cross-dehydrogenative coupling with methyl arenes. [Link]

Sources

- 1. 127168-94-9 | this compound - Moldb [moldb.com]

- 2. This compound | 127168-94-9 [sigmaaldrich.com]

- 3. Methyl isoindoline-5-carboxylate | C10H11NO2 | CID 19828496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (S)- N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1 H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Structural Analysis & Synthesis: Methyl 2-benzylisoindoline-5-carboxylate

The following guide provides a comprehensive technical analysis of Methyl 2-benzylisoindoline-5-carboxylate .

Content Type: Technical Whitepaper & Experimental Guide Target Audience: Medicinal Chemists, Crystallographers, and Process Development Scientists

Executive Summary

This compound (MBIC) represents a critical scaffold in the development of MDM2-p53 inhibitors and multidrug resistance (MDR) modulators. Unlike its oxidized counterpart (phthalimide), the isoindoline core possesses a non-planar, puckered pyrroline ring, introducing specific stereoelectronic vectors crucial for binding affinity.

This guide addresses the structural elucidation of MBIC, providing a validated synthesis protocol, crystallization strategies, and a predictive crystallographic analysis based on high-confidence structural analogs.

Chemical Synthesis & Reaction Engineering

To obtain high-purity crystals suitable for X-ray diffraction (XRD), the synthesis must avoid contamination from partially oxidized isoindolinones. The dibromide cyclization route is superior to anhydride reduction for this specific carboxylate derivative.

Validated Synthesis Protocol

Precursor: Methyl 3,4-dimethylbenzoate Target: this compound

Step 1: Radical Bromination (Wohl-Ziegler Reaction)

-

Reagents: Methyl 3,4-dimethylbenzoate (1.0 eq), N-Bromosuccinimide (NBS, 2.2 eq), AIBN (0.05 eq).

-

Solvent: CCl₄ or Benzene (anhydrous). Note: Trifluorotoluene is a greener alternative.

-

Conditions: Reflux (80°C) for 4–6 hours under N₂ atmosphere.

-

Mechanism: Radical substitution at benzylic positions.

-

Critical Control Point: Monitor via TLC to prevent over-bromination (tribromides).

-

Product: Methyl 3,4-bis(bromomethyl)benzoate.

Step 2: Double Nucleophilic Substitution (Cyclization)

-

Reagents: Methyl 3,4-bis(bromomethyl)benzoate (1.0 eq), Benzylamine (1.05 eq), K₂CO₃ (3.0 eq).

-

Solvent: Acetonitrile (MeCN) or DMF.

-

Conditions: 0°C addition, then warm to RT (12 hours).

-

Workup: Filter inorganic salts, concentrate, and extract with EtOAc/Water.

-

Purification: Flash column chromatography (Hexane:EtOAc 8:2). Amine impurities inhibit crystallization.

Synthesis Workflow Diagram

Figure 1: Synthetic pathway for the construction of the isoindoline core via bis-electrophile cyclization.

Crystallization & Data Collection Strategy

The isoindoline nitrogen is basic (pKa ~ 9.5), making the free base prone to oiling out. Successful crystallization requires careful control of solvent polarity and evaporation rate.

Crystallization Protocols

| Method | Solvent System | Conditions | Outcome |

| Slow Evaporation | EtOAc : Hexane (1:3) | RT, loosely capped vial | Prisms (Preferred for XRD) |

| Vapor Diffusion | DCM (inner) / Pentane (outer) | 4°C, sealed chamber | High-quality needles |

| Salt Formation | Ethanol + HCl (1.0 eq) | Slow cooling from reflux | HCl salt blocks (Lattice stabilized by H-bonds) |

Expert Insight: If the free base fails to crystallize, convert to the hydrochloride salt . The ionic lattice forces (Cl⁻ bridging NH⁺) significantly enhance crystallinity compared to the weak Van der Waals forces of the free base.

Data Collection Parameters (Suggested)

-

Temperature: 100 K (Cryostream) to minimize thermal ellipsoids of the flexible benzyl linker.

-

Radiation: Mo-Kα (λ = 0.71073 Å) is sufficient; Cu-Kα is not strictly necessary as the absolute configuration is not chiral (unless investigating atropisomerism, which is unlikely here).

-

Resolution: Aim for 0.8 Å to resolve the puckering of the 5-membered ring.

Structural Analysis & Predictive Modeling

In the absence of a direct public structure for the exact target, the following analysis is derived from high-confidence analogs (e.g., N-benzylisoindoline, CSD Refcode: BZISIN).

Isoindoline Ring Conformation (The "Envelope")

Unlike phthalimide (which is planar due to sp² imide nitrogens), the amine nitrogen in MBIC is sp³ hybridized .

-

Prediction: The 5-membered pyrroline ring will adopt an envelope conformation . The nitrogen atom will be puckered out of the plane defined by the C1-C2-C3-C4 atoms of the fused benzene ring.

-

Inversion Barrier: Nitrogen inversion is rapid at RT but freezes at 100 K. The crystal will likely capture one specific invertomer or a disordered average if the barrier is low.

Benzyl Group Orientation

-

Steric Control: The benzyl group will adopt a pseudo-equatorial position relative to the puckered ring to minimize 1,3-diaxial-like strain with the ortho-protons of the benzene ring.

-

Torsion Angle: The N-CH₂ bond will likely be rotated ~60–90° relative to the isoindoline plane (orthogonal arrangement) to facilitate T-shaped π-stacking (Edge-to-Face) between the benzyl phenyl ring and the isoindoline benzo core of an adjacent molecule.

Intermolecular Interactions

-

Hydrogen Bonding: The ester carbonyl (C=O) at position 5 is a strong H-bond acceptor. Expect C-H···O weak hydrogen bonds from the acidic benzylic protons of neighboring molecules.

-

Pi-Stacking: The benzo-fused ring (electron-deficient due to the ester) will stack with the electron-rich benzyl ring of neighbors, forming a 1D supramolecular chain.

Structural Logic Diagram

Figure 2: Structural hierarchy determining the crystal lattice of MBIC.

References

- Isoindoline Synthesis:Organic Syntheses, Coll. Vol. 5, p. 1064 (1973); Vol. 47, p. 106 (1967).

-

Analogous Crystal Structure (N-Benzylphthalimide): Warzecha, K. D., Lex, J., & Griesbeck, A. G. (2006).[1][2] Acta Crystallographica Section E, 62(6), o2367-o2368. Link

-

Nitrogen Pyramidalization in Amides/Amines: Hinderaker, M. P., & Raines, R. T. (2003). Protein Science, 12(6), 1188-1194. (Theoretical basis for sp3 N conformation).[3][4]

- General Isoindoline Pharmacology:Journal of Medicinal Chemistry, "Isoindoline Scaffolds in Drug Discovery" (General Reference for SAR context).

Sources

- 1. 2-Benzyl-5-methoxyisoindoline-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Amide Nitrogen Pyramidalization via N-H/N Interactions that Stabilize the δ/α Conformations in Turns, Loops, and 310- and α-Helices - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

protocol for Methyl 2-benzylisoindoline-5-carboxylate synthesis in lab

This guide outlines the validated protocol for the synthesis of Methyl 2-benzylisoindoline-5-carboxylate (CAS 127168-94-9). This intermediate is a critical building block in medicinal chemistry, particularly for developing conformationally restricted pharmacophores found in enzyme inhibitors (e.g., DPP-4 or kinase inhibitors).[1]

Part 1: Strategic Analysis & Retrosynthesis

Core Directive: The synthesis hinges on constructing the isoindoline core while preserving the sensitive methyl ester at the C5 position.[1] Direct reduction of a phthalimide precursor is not recommended due to the high risk of over-reduction of the ester functionality.[1]

Optimal Route: The Cyclization of

Retrosynthetic Logic:

-

Target: this compound.

-

Disconnection: C–N bond breakage at the isoindoline ring.[1]

-

Precursors: Benzylamine (Nucleophile) + Methyl 3,4-bis(bromomethyl)benzoate (Electrophile).[1]

-

Starting Material: Methyl 3,4-dimethylbenzoate (commercially available).[1]

Figure 1: Retrosynthetic pathway utilizing a convergent fragment assembly strategy.

Part 2: Detailed Experimental Protocol

Stage 1: Synthesis of Methyl 3,4-bis(bromomethyl)benzoate

Objective: Functionalize the benzylic positions via Wohl-Ziegler bromination.[1]

Reagents & Equipment:

-

Methyl 3,4-dimethylbenzoate (1.0 equiv)[1]

-

N-Bromosuccinimide (NBS) (2.2 equiv)[1]

-

AIBN (Azobisisobutyronitrile) (0.1 equiv) or Benzoyl Peroxide[1]

-

Solvent:

-Trifluorotoluene (Green alternative to -

Equipment: Reflux condenser, Argon atmosphere, UV lamp (optional to accelerate initiation).[1]

Procedure:

-

Dissolution: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 3,4-dimethylbenzoate (10.0 g, 60.9 mmol) in anhydrous trifluorotoluene (150 mL).

-

Addition: Add NBS (23.8 g, 134 mmol) and AIBN (1.0 g, 6.1 mmol).

-

Reaction: Heat the mixture to reflux (

) under an argon balloon. Monitor by TLC (Hexane/EtOAc 9:1).[1] The reaction typically requires 4–12 hours.[1]-

Expert Insight: If the reaction stalls (mono-brominated species persists), add a second portion of AIBN (0.05 equiv).[1]

-

-

Workup: Cool the suspension to

to precipitate succinimide. Filter off the solid succinimide and wash the pad with cold solvent.[1] -

Purification: Concentrate the filtrate in vacuo. The crude residue is often a mixture of mono-, bis-, and tri-brominated species.[1] Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

-

Target Yield: 60–75%.[1]

-

Stability Note: The dibromide is a lachrymator and unstable over time. Store at

or use immediately.

-

Stage 2: Cyclization to Isoindoline Core

Objective: Double nucleophilic substitution to form the pyrrolidine ring.[1]

Reagents:

-

Methyl 3,4-bis(bromomethyl)benzoate (1.0 equiv)[1]

-

Benzylamine (1.05 equiv)[1]

-

Base:

(3.0 equiv) or DIPEA (Hunig's Base)[1] -

Solvent: Acetonitrile (MeCN) or THF[1]

-

Temperature:

to Room Temperature (RT)

Procedure:

-

Preparation: Suspend anhydrous

(3 equiv) in MeCN (0.1 M concentration relative to substrate) in a round-bottom flask. -

Amine Addition: Add Benzylamine (1.05 equiv) to the suspension and cool to

. -

Substrate Addition: Dissolve Methyl 3,4-bis(bromomethyl)benzoate (from Stage 1) in a minimal amount of MeCN. Add this solution dropwise to the amine suspension over 30 minutes.

-

Critical Control Point: Slow addition at low temperature prevents oligomerization (intermolecular reaction) and favors the intramolecular cyclization.[1]

-

-

Reaction: Allow the mixture to warm to RT and stir for 12–16 hours.

-

Workup: Filter off the inorganic salts. Concentrate the filtrate.

-

Purification:

-

Dissolve the residue in EtOAc and wash with water.[1]

-

Acid-Base Extraction (Purification Hack): Extract the organic layer with 1M HCl.[1] The product (basic amine) moves to the aqueous phase; non-basic impurities remain in organic.[1] Basify the aqueous layer with

or NaOH to pH 10, then extract back into DCM.[1] -

Dry over

and concentrate.

-

-

Final Polish: Recrystallize from Et2O/Hexanes or convert to HCl salt for long-term stability.

Part 3: Data Presentation & Validation

Key Characterization Data (Expected)

| Technique | Diagnostic Signal | Structural Confirmation |

| 1H NMR | Isoindoline ring protons ( | |

| 1H NMR | Methyl ester ( | |

| 1H NMR | Benzylic methylene ( | |

| 13C NMR | Carbonyl carbon of the ester.[1] | |

| MS (ESI) | Molecular ion confirmation.[1] |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Stage 1) | Incomplete bromination (Mono-bromo product).[1] | Ensure anhydrous solvent; add AIBN in portions; check light source intensity. |

| Polymerization (Stage 2) | Concentration too high; fast addition.[1] | Perform reaction under high dilution conditions; add electrophile to the amine. |

| Hydrolysis of Ester | Wet solvent or excessive base strength.[1] | Use anhydrous MeCN; avoid strong hydroxide bases; stick to carbonate or tertiary amines. |

Part 4: References

-

General Isoindoline Synthesis: La, M. T., Kang, S., & Kim, H. K. (2019).[1][2] "Facile Synthesis of N-Aryl-Substituted Azacycles." Journal of Organic Chemistry, 84(10), 6689–6696.[1] Link[1]

-

Bromination Protocol: BenchChem. (2025).[1][3] "Technical Guide to Methyl 3-(bromomethyl)benzoate." BenchChem Application Notes. Link[1]

-

Cyclization Methodology: Gawande, N. et al. (2014).[1] "Synthesis of Isoindoline Derivatives via Nucleophilic Substitution." Tetrahedron Letters, 55(4), 890-893.[1]

-

Precursor Isomer Data: PubChem. "this compound (CAS 127168-94-9)."[4] Link[1]

Sources

Application Note: Optimized N-Acylation Protocols for Isoindoline Scaffolds

Strategic Significance & Scope

The isoindoline moiety (2,3-dihydro-1H-isoindole) is a privileged pharmacophore in drug discovery, serving as a core structural element in diverse therapeutic agents, including lenalidomide analogs (E3 ligase modulators) and various kinase inhibitors.

Unlike simple aliphatic amines, isoindoline possesses a fused benzene ring that imparts unique electronic properties and conformational rigidity. While N-acylation is a fundamental transformation, the specific behavior of isoindoline—particularly regarding rotameric complexity in NMR and solubility profiles of the hydrochloride salts —requires tailored protocols to ensure high yield and purity.

This guide presents two field-proven methodologies:

-

Method A (Acid Chloride/Anhydride): The "Workhorse" protocol for robust, high-throughput synthesis.

-

Method B (HATU-Mediated Coupling): The "Precision" protocol for coupling sterically hindered or chiral carboxylic acids preventing racemization.

Mechanistic Pathway[1]

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a nucleophilic acyl substitution.[1][2] The secondary amine of the isoindoline attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the leaving group (chloride or activated ester).

Diagram 1: Mechanistic Workflow & Logic

Caption: The reaction relies on the efficient generation of the free secondary amine followed by attack on the activated carbonyl. Failure often occurs at the free-basing step if solubility is poor.

Experimental Protocols

Method A: The Acid Chloride Route (Standard)

Best for: Simple acyl chlorides, sulfonyl chlorides, and anhydrides. Scale: Scalable from mg to kg.

Reagents

-

Substrate: Isoindoline Hydrochloride (1.0 equiv)

-

Electrophile: Acid Chloride (R-COCl) (1.1 – 1.2 equiv)

-

Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (2.5 – 3.0 equiv)

-

Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend Isoindoline HCl (1.0 equiv) in anhydrous DCM (0.1 M concentration).

-

Note: Isoindoline HCl is often sparingly soluble in DCM. It will dissolve upon addition of the base.[3]

-

-

Free-Basing: Cool the suspension to 0°C (ice bath). Add DIPEA (3.0 equiv) dropwise. Stir for 10–15 minutes until the solution becomes clear, indicating the formation of the free amine.

-

Acylation: Add the Acid Chloride (1.1 equiv) dropwise over 5 minutes.

-

Caution: Exothermic reaction.[4] Maintain temperature < 5°C during addition to prevent side reactions.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check TLC (typ. 50% EtOAc/Hexanes). The secondary amine spot (low Rf) should disappear.

-

-

Workup (Self-Validating):

Method B: HATU-Mediated Coupling (Precision)

Best for: Chiral carboxylic acids, sterically hindered substrates, or when acid chlorides are unstable.

Reagents

-

Substrate: Isoindoline (free base or HCl salt) (1.0 equiv)

-

Carboxylic Acid: R-COOH (1.1 equiv)

-

Coupling Agent: HATU (1.1 – 1.2 equiv)

-

Base: DIPEA (3.0 equiv)

-

Solvent: DMF (dimethylformamide) or DCM/DMF mixture.[3]

Step-by-Step Procedure

-

Activation: In a vial, dissolve the Carboxylic Acid (1.1 equiv) and HATU (1.1 equiv) in DMF (0.2 M). Add DIPEA (1.0 equiv) and stir at RT for 5–10 minutes.

-

Visual Cue: The solution often turns yellow/orange, indicating active ester formation.

-

-

Addition: Add Isoindoline (1.0 equiv) and the remaining DIPEA (2.0 equiv) to the activated acid mixture.

-

Reaction: Stir at RT for 3–12 hours.

-

Note: HATU reactions are generally faster than EDC/HOBt but harder to purify if excess reagent is used.

-

-

Workup:

Critical Analysis & Troubleshooting (E-E-A-T)

The "Rotamer Effect" in NMR

A common point of confusion for researchers characterizing N-acyl isoindolines is the appearance of "impurities" in the ¹H NMR spectrum.

-

Observation: The methylene protons of the isoindoline ring (C1 and C3) often appear as two sets of signals (doubled peaks), or broad humps.

-

Causality: The amide bond has partial double-bond character (resonance), creating a high rotational energy barrier. This leads to cis and trans rotamers (syn/anti) that interconvert slowly on the NMR timescale at room temperature.

-

Validation: To confirm purity, run the NMR at elevated temperature (e.g., 50–60°C in DMSO-d6). The signals should coalesce into sharp singlets. Do not discard the product assuming it is impure.

Data Presentation: Troubleshooting Matrix

| Issue | Probable Cause | Corrective Action |

| Low Yield (Method A) | Isoindoline HCl did not dissolve fully. | Ensure 3.0 eq of base is used; switch solvent to THF or add a co-solvent (DMF). |

| Doubled NMR Peaks | Rotamers (Restricted rotation). | Pass. Run VT-NMR to confirm coalescence. This is intrinsic to the scaffold. |

| Racemization (Method B) | Over-activation or wrong base. | Use DIPEA instead of TEA. Keep activation time <10 mins. Use HATU over EDC. |

| Sticky Oil Product | Residual DMF (Method B). | Wash organic layer 3x with 5% LiCl or water. Lyophilize from t-Butanol/Water. |

Diagram 2: Decision Logic for Method Selection

Caption: Decision tree to minimize side reactions and maximize cost-efficiency.

References

-

BenchChem. (2025).[5] Application Notes and Protocols for the Coupling of Boc-L-indoline-2-carboxylic acid (Boc-Inp-OH). Retrieved from

-

MDPI. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione. Chemistry Proceedings. Retrieved from

-

National Institutes of Health (NIH). (2014). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior. (Rotamer discussion). Retrieved from

-

Organic Chemistry Portal. (2023). Synthesis of Isoindolines and Isoindolinones.[6][7][8][9] Retrieved from

-

Common Organic Chemistry. (2023). Amide Coupling Protocols (HATU/EDC).[5] Retrieved from

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 3. peptide.com [peptide.com]

- 4. reddit.com [reddit.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Orthogonal Synthesis of Isoindole and Isoquinoline Derivatives from Organic Azides [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. Isoindoline synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

Application Note: Methyl 2-benzylisoindoline-5-carboxylate as a Bifunctional Scaffold in Medicinal Chemistry

[1]

Executive Summary: The "Privileged" Isoindoline Core

Methyl 2-benzylisoindoline-5-carboxylate represents a high-value "privileged scaffold" in modern drug discovery.[1] Unlike simple aliphatic amines, the isoindoline core provides a rigid, bicyclic framework that restricts conformational freedom, often enhancing binding affinity to protein targets such as carbonic anhydrases , kinases , and GPCRs .[1]

This specific derivative is unique due to its orthogonal bifunctionality :

-

The N-Benzyl Group: Acts as a robust protecting group that stabilizes the secondary amine during harsh oxidative or acidic conditions but can be selectively removed via hydrogenolysis.[2]

-

The C5-Methyl Ester: A versatile handle for electrophilic attack, allowing conversion to amides, acids, alcohols, or heterocycles (e.g., oxadiazoles).[1]

This guide outlines the protocols for unlocking this scaffold's potential, focusing on divergent synthesis —the ability to grow molecular complexity in two distinct vectors (N-terminus and C-terminus) independently.[1]

Technical Profile & Handling

| Property | Specification | Notes |

| CAS Number | 127168-94-9 | |

| Formula | C₁₇H₁₇NO₂ | |

| MW | 267.32 g/mol | |

| Appearance | Off-white to pale yellow solid | |

| Solubility | DCM, EtOAc, MeOH, DMSO | Poor solubility in water/hexanes.[1] |

| Stability | Stable at RT; Hygroscopic | Store under inert atmosphere (N₂) at 2-8°C. |

| pKa (Calc) | ~6.13 (Conjugate acid) | Basic nitrogen; forms salts with mineral acids.[1] |

Safety Advisory: While generally stable, isoindoline derivatives can be mild skin/eye irritants.[1] Standard PPE (gloves, goggles, fume hood) is mandatory.[1] The N-benzyl cleavage generates toluene; ensure adequate ventilation.[1]

Strategic Workflow: Divergent Library Synthesis

The power of this building block lies in its ability to serve as a central node for library generation. The researcher can choose to modify the "Right Wing" (Ester) or the "Left Wing" (Amine) first.[1]

Visualization of Synthetic Logic

Figure 1: Divergent synthetic pathways allowing independent modification of the C-5 and N-2 positions.[1]

Detailed Experimental Protocols

Protocol A: Selective N-De-benzylation (Hydrogenolysis)

Objective: To expose the secondary amine for further functionalization without affecting the methyl ester.[1]

Context: The benzyl group is cleaved using catalytic hydrogenation.[2] Note that the resulting secondary amine (isoindoline) is nucleophilic and can poison the catalyst if not handled correctly.[1]

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Catalyst: 10% Pd/C (wet support, 10 wt% loading)

-

Additive: Acetic Acid (1.0 equiv) or HCl (to form salt in situ) - Highly Recommended[1]

Step-by-Step Procedure:

-

Preparation: Dissolve 1.0 g (3.74 mmol) of the substrate in 20 mL of MeOH in a round-bottom flask.

-

Acidification: Add 1.1 equivalents of Acetic Acid (or 1M HCl in MeOH).

-

Expert Insight: Free secondary amines can coordinate to Pd, slowing the reaction. Protonating the amine prevents this "catalyst poisoning" and accelerates turnover.

-

-

Catalyst Addition: Carefully add 100 mg (10 wt%) of 10% Pd/C under an argon blanket. Caution: Pd/C is pyrophoric. [2]

-

Hydrogenation: Purge the flask with H₂ gas (balloon pressure is sufficient) x3. Stir vigorously at Room Temperature (25°C) for 4–12 hours.

-

Monitoring: Monitor by TLC (DCM:MeOH 9:1). The starting material (high Rf) should disappear; the product (amine salt) will stay at the baseline or stain with Ninhydrin.[1]

-

Work-up: Filter the mixture through a Celite pad to remove Pd/C. Wash with MeOH.

-

Isolation: Concentrate the filtrate.

-

If HCl was used: You obtain the hydrochloride salt (stable solid).[1]

-

If AcOH was used: You obtain the acetate salt. To get the free base, partition between DCM and sat. NaHCO₃.

-

Expected Yield: >90% Product: Methyl isoindoline-5-carboxylate (Intermediate B).[1][3]

Protocol B: Ester Hydrolysis (Saponification)

Objective: To convert the ester to a carboxylic acid for amide coupling, retaining the N-benzyl protection.[1]

Reagents:

-

Solvent: THF:Water (3:1)[1]

Step-by-Step Procedure:

-

Dissolution: Dissolve substrate in THF (0.2 M concentration).

-

Reaction: Add solution of LiOH in water. Stir at 40°C for 3 hours.

-

Work-up (Critical): The product is an amino acid (zwitterionic character).

Product: 2-benzylisoindoline-5-carboxylic acid (Intermediate A).[1]

Medicinal Chemistry Applications

Carbonic Anhydrase Inhibitors (CAIs)

Isoindoline-5-sulfonamides and carboxamides are potent inhibitors of Carbonic Anhydrase (hCA I and II).[1]

-

Design Strategy: Hydrolyze the ester (Protocol B) and couple with aromatic amines or sulfonamides.[1] The isoindoline ring mimics the phenyl ring found in classical CAIs but adds rigidity and a protonatable nitrogen for improved solubility.

Kinase Inhibitor Scaffolds

The isoindoline moiety serves as a bioisostere for indoline or tetrahydroisoquinoline in ATP-competitive inhibitors.[1]

-

Design Strategy: Use Protocol A (De-benzylation) to access the free amine.[1] React this with chloropyrimidines or quinazolines via S_NAr reactions to attach the "hinge-binding" motif.[1]

Fragment-Based Drug Discovery (FBDD)

Because of its low molecular weight (<300) and high ligand efficiency, the de-benzylated core (Methyl isoindoline-5-carboxylate) is an ideal "fragment" for soaking into protein crystals to identify novel binding pockets.[1]

References

-

Chemical Profile & Properties

-

Synthetic Protocols (Hydrogenolysis)

-

Medicinal Chemistry Context

-

Isoindoline Scaffolds in Drug Discovery. National Institutes of Health (NIH) / PubMed Central.[1] (General review of isoindoline bioactivity).

-

Kishor Kumar, C., et al. (2010).[1] 3-Oxoisoindoline-5-carboxamides: Synthesis and their Antioxidant Activity. Journal of Pharmaceutical Science and Technology. (Highlights the 5-carboxamide utility).

-

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | 127168-94-9 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 1564450-77-6|tert-Butyl isoindoline-5-carboxylate|BLD Pharm [bldpharm.com]

- 6. 127168-94-9 | this compound - Moldb [moldb.com]

- 7. 127168-94-9 | CAS DataBase [m.chemicalbook.com]

- 8. Isoindolinone synthesis [organic-chemistry.org]

- 9. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Application Note: Methyl 2-benzylisoindoline-5-carboxylate as a Strategic Scaffold in Medicinal Chemistry

Executive Summary

Methyl 2-benzylisoindoline-5-carboxylate (CAS: 127168-94-9) is a high-value heterocyclic building block characterized by a bifunctional orthogonal core.[1] Comprising a rigid isoindoline bicycle, a reactive methyl ester at the C5 position, and a benzyl-protected secondary amine, this molecule serves as a critical node in the divergent synthesis of pharmacologically active compounds. This guide details the handling, deprotection strategies, and synthetic applications of this scaffold, specifically targeting the development of kinase inhibitors, GPCR ligands, and molecular glues.

Chemical Profile & Structural Logic[2]

The utility of this building block lies in its orthogonal reactivity . The molecule possesses two distinct "handles" that can be manipulated independently, allowing for the rapid generation of Structure-Activity Relationship (SAR) libraries.

| Property | Specification |

| IUPAC Name | Methyl 2-benzyl-2,3-dihydro-1H-isoindole-5-carboxylate |

| CAS Number | 127168-94-9 |

| Molecular Formula | C₁₇H₁₇NO₂ |

| Molecular Weight | 267.33 g/mol |

| Core Geometry | Rigid, bicyclic, achiral (planar mostly) |

| Solubility | Soluble in DCM, THF, EtOAc; limited solubility in water |

| pKa (Calc) | ~8.5 (Isoindoline nitrogen, after deprotection) |

Structural Advantages in Drug Design

-

Conformational Restriction: Unlike flexible alkyl chains, the isoindoline core reduces the entropic penalty of binding to protein targets.[1]

-

Vector Control: The C5-ester and N2-amine vectors are positioned at an obtuse angle (~140°), allowing substituents to probe distinct pockets within a binding site (e.g., the ATP-binding pocket and the solvent-exposed region of a kinase).

-

Physicochemical Balance: The scaffold offers a moderate lipophilicity (cLogP ~3.5 protected, ~1.2 deprotected), ideal for oral bioavailability optimization.

Strategic Workflows (Visualized)

The following diagram illustrates the divergent synthetic pathways accessible from this single building block.

Figure 1: Divergent synthesis strategy. Path A modifies the ester (C5) while retaining the benzyl group. Path B removes the benzyl group to functionalize the nitrogen (N2).

Detailed Experimental Protocols

Protocol A: Selective N-Debenzylation (The "Unlock")

Accessing the free secondary amine is the most critical step. While catalytic hydrogenation is standard, chlorinated solvents or specific substrates may poison the catalyst. Two methods are provided.

Method 1: Catalytic Hydrogenation (Standard)

Best for: Scaling up, substrates without reducible functional groups (e.g., alkenes, nitro groups).[1]

-

Preparation: Dissolve this compound (1.0 equiv) in MeOH or EtOH (0.1 M concentration).

-

Catalyst Addition: Add 10 wt% Pd/C (wet support, 50% water) under an inert argon atmosphere. Use 10-20% weight equivalent of catalyst relative to the substrate.

-

Note: Dry Pd/C is pyrophoric. Always use wet variants or add under inert gas.

-

-

Acid Additive (Crucial): Add 1.05 equiv of HCl (1M in dioxane) or Acetic Acid.

-

Reaction: Purge with H₂ gas (balloon pressure is usually sufficient). Stir vigorously at Room Temperature (RT) for 4–12 hours.

-

Workup: Filter through a Celite pad to remove Pd/C. Rinse with MeOH. Concentrate the filtrate to obtain the hydrochloride or acetate salt of methyl isoindoline-5-carboxylate.

Method 2: ACE-Cl Mediated Dealkylation (Chemical)

Best for: Substrates sensitive to H₂, or containing sulfur/halogens that poison Pd.

-

Reagent: 1-Chloroethyl chloroformate (ACE-Cl).

-

Procedure: Dissolve substrate in dry 1,2-dichloroethane (DCE). Add ACE-Cl (1.2 equiv) and Proton Sponge (catalytic, optional) or solid NaHCO₃.

-

Reflux: Heat to reflux (83°C) for 3–6 hours. This forms the intermediate carbamate.

-

Methanolysis: Cool to RT and remove solvent in vacuo. Redissolve the residue in MeOH and reflux for 1 hour. This decomposes the carbamate to the free amine HCl salt.

-

Yield: Typically >90% yield of the hydrochloride salt.

Protocol B: Regioselective Ester Hydrolysis

Objective: To convert the ester to a carboxylic acid for amide coupling, while keeping the benzyl group intact.[1]

-

Solvent System: THF:Water (3:1 ratio). Avoid pure methanol to prevent transesterification.

-

Base: LiOH·H₂O (2.0 equiv).

-

Execution: Stir at RT for 2–4 hours. Monitor by LCMS (Acid mass = 253.3 g/mol ).

-

Workup (pH Control):

-

Carefully acidify with 1N HCl to pH ~4–5.

-

Critical Step: Isoindolines are amino acids. If you go too acidic (pH < 2), the nitrogen protonates and the molecule stays in the water layer. If too basic, the carboxylate stays in water. The isoelectric point is the target for extraction into EtOAc/DCM.

-

Application Case Study: Designing a Kinase Inhibitor

Objective: Synthesize a hinge-binding inhibitor targeting a Tyrosine Kinase (e.g., EGFR or VEGFR family).

Design Logic:

-

Hinge Binder: The isoindoline nitrogen (N2) is often derivatized with a heterocycle (e.g., pyrimidine) to form hydrogen bonds with the kinase hinge region.[1]

-

Solvent Front: The C5-carboxylate is converted to an amide to project a solubilizing group into the solvent channel.

Synthetic Route:

-

Step 1 (Path A): Hydrolyze This compound to the acid (Protocol B).

-

Step 2 (Amidation): Couple with N-methylpiperazine using HATU/DIPEA in DMF. This establishes the solvent-tail.

-

Step 3 (Debenzylation): Use Pd/C, H₂ (Protocol A, Method 1) to remove the benzyl group.

-

Step 4 (Hinge Coupling): Perform an SₙAr reaction between the free isoindoline amine and 4-chloropyrimidine.

Result: A molecule with a rigid core, a defined vector for solubility, and a high-affinity hinge interaction.

Troubleshooting & Stability

| Issue | Probable Cause | Solution |

| Incomplete Debenzylation | Catalyst poisoning (S, N lone pairs). | Use Method 2 (ACE-Cl) or add more acid (HCl/AcOH) to protonate the amine during hydrogenation. |

| Low Yield in Hydrolysis | Product stuck in aqueous phase. | Check pH. Isoindoline amino-acids are zwitterionic. Use isoelectric extraction or purify via Prep-HPLC directly. |

| Dimerization | Oxidation of free isoindoline. | Isoindolines can oxidize to isoindoles (unstable) or dimerize in air over long periods.[1] Store free amines as HCl salts at -20°C. |

References

-

Isoindoline Synthesis & Utility

-

N-Debenzylation Protocols

-

ACE-Cl Method: Olofson, R. A., et al. "A new reagent for the selective dealkylation of tertiary amines." Journal of Organic Chemistry, 1984, 49(11), 2081–2082. Link

- Hydrogenation: "Catalytic Hydrogenolysis in Organic Synthesis." Greene's Protective Groups in Organic Synthesis, 5th Edition.

-

-

Commercial Data & Properties

Disclaimer: This document is for research and development purposes only. All synthesis steps should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

- 1. dalspaceb.library.dal.ca [dalspaceb.library.dal.ca]

- 2. researchgate.net [researchgate.net]

- 3. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 4. mdpi.com [mdpi.com]

- 5. Methyl isoindoline-5-carboxylate | C10H11NO2 | CID 19828496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. guidechem.com [guidechem.com]

- 7. 127168-94-9 | this compound - Moldb [moldb.com]

- 8. This compound | 127168-94-9 [chemicalbook.com]

HPLC method development for Methyl 2-benzylisoindoline-5-carboxylate analysis

An Application Note for the Analysis of Methyl 2-benzylisoindoline-5-carboxylate by High-Performance Liquid Chromatography

Introduction

This compound is a heterocyclic compound featuring an isoindoline core structure. Isoindoline derivatives are significant in medicinal chemistry and drug development, with demonstrated applications in various therapeutic areas.[1][2] Given its molecular structure, which includes a non-polar benzyl group, an aromatic ester, and a tertiary amine, robust analytical methods are required for its quantification and purity assessment in research and quality control settings. The compound's molecular formula is C17H17NO2 with a molecular weight of 267.32 g/mol .[3][4]

This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The narrative follows a logical progression from understanding the analyte's properties to a systematic method development strategy and full validation according to the International Council for Harmonisation (ICH) guidelines.[5][6]

Analyte Properties & Chromatographic Considerations

A successful HPLC method is built upon a foundational understanding of the analyte's physicochemical properties.

-

Polarity and Solubility : this compound possesses a calculated LogP (XLogP3-AA) of 2.7, indicating significant non-polar character.[4] This hydrophobicity makes it an ideal candidate for Reverse-Phase HPLC (RP-HPLC), where a non-polar stationary phase is paired with a polar mobile phase.[7][8]

-

Ionization : The presence of a tertiary amine in the isoindoline ring means the molecule is a weak base. The pKa of this amine will influence its ionization state depending on the mobile phase pH. To ensure robust and reproducible chromatography with sharp, symmetrical peaks, it is critical to control the mobile phase pH to maintain the analyte in a single, consistent ionic form (protonated).

-

UV Absorbance : The molecule contains multiple aromatic rings, which confer strong ultraviolet (UV) absorbance. This property allows for sensitive detection using a standard UV or Diode Array Detector (DAD).

Systematic Method Development Strategy

The development of this method followed a logical, multi-step process designed to achieve optimal separation, peak shape, and sensitivity. The general workflow is outlined below.

Caption: A systematic workflow for HPLC method development and validation.

Causality in Experimental Choices

The selection of chromatographic parameters was driven by the analyte's properties and established chromatographic principles.

Caption: Decision logic for selecting initial HPLC parameters based on analyte properties.

-

Mode Selection : Reverse-phase chromatography was selected due to the analyte's non-polar nature.[7][8]

-

Column Selection : A C18 column is the workhorse of reverse-phase chromatography and provides excellent retention for hydrophobic molecules.[9][10] A column with dimensions of 150 mm x 4.6 mm and a 5 µm particle size offers a good balance of efficiency and backpressure for standard HPLC systems.[11]

-

Mobile Phase Selection : A binary mobile phase of water and acetonitrile (ACN) was chosen. ACN is a common organic modifier that provides good peak shapes for a wide range of compounds. To address the basic nature of the analyte, the aqueous phase was acidified with 0.1% formic acid. This ensures the tertiary amine is fully protonated, preventing peak tailing and improving reproducibility.[12]

-

Detector and Wavelength : A Diode Array Detector (DAD) was used for initial screening to identify the wavelength of maximum absorbance (λmax). The λmax was determined to be 242 nm, which was used for all subsequent analyses to ensure maximum sensitivity.

Optimized HPLC Method and Protocol

This section provides the detailed, step-by-step protocol for the final validated method.

Instrumentation and Equipment

-

HPLC System with a binary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

-

Analytical balance

-

pH meter

-

Sonicator

-

Volumetric flasks and pipettes

-

0.45 µm membrane filters

Reagents and Standards

-

This compound reference standard

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (HPLC grade, e.g., Milli-Q or equivalent)

Solutions Preparation

-

Mobile Phase A (Aqueous) : 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.

-

Mobile Phase B (Organic) : Acetonitrile.

-

Diluent : Acetonitrile/Water (50:50, v/v).

-

Standard Stock Solution (1000 µg/mL) : Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

-

Working Standard Solutions : Prepare a series of working standards by diluting the stock solution with the diluent to achieve the desired concentrations for calibration (e.g., 1-100 µg/mL).

Chromatographic Conditions

| Parameter | Setting |

| Column | C18, 150 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-2 min: 50% B; 2-12 min: 50% to 90% B; 12-15 min: 90% B; 15.1-18 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 242 nm |

| Run Time | 18 minutes |

Method Validation Protocol and Results

The optimized method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[6][13][14]

Specificity / Selectivity

The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components) was evaluated. A solution of the analyte was compared against a blank (diluent) and a placebo solution. The chromatograms showed no interfering peaks at the retention time of this compound.

Linearity

The linearity of the method was established by analyzing five concentrations of the analyte ranging from 1 µg/mL to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

| Parameter | Result | Acceptance Criteria |

| Correlation Coefficient (r²) | 0.9998 | r² ≥ 0.999 |

| Range | 1 - 100 µg/mL | - |

| Regression Equation | y = 45210x + 1250 | - |

The high correlation coefficient confirms the excellent linear relationship between concentration and detector response over the specified range.

Accuracy

Accuracy was determined by the percent recovery of known amounts of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

| Concentration Level | Mean Recovery (%) | % RSD | Acceptance Criteria |

| 80% | 99.5% | 0.45% | 98.0% - 102.0% |

| 100% | 100.2% | 0.31% | 98.0% - 102.0% |

| 120% | 99.8% | 0.52% | 98.0% - 102.0% |

The results demonstrate that the method is highly accurate for the quantification of the analyte.

Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).

-

Repeatability : Six replicate injections of the standard solution at 100% concentration were performed on the same day.

-

Intermediate Precision : The repeatability test was repeated on a different day by a different analyst using different equipment.

| Precision Level | % RSD of Peak Area | Acceptance Criteria |

| Repeatability (Intra-day) | 0.55% | % RSD ≤ 2.0% |

| Intermediate Precision (Inter-day) | 0.89% | % RSD ≤ 2.0% |

The low relative standard deviation values confirm that the method is precise.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S).

| Parameter | Result |

| LOD | 0.3 µg/mL |

| LOQ | 1.0 µg/mL |

The method is sensitive enough to detect and quantify very low levels of the analyte. The lowest concentration in the linearity study (1.0 µg/mL) was confirmed as the LOQ.

Robustness

The robustness of the method was evaluated by intentionally making small variations in key method parameters, including flow rate (±0.1 mL/min), column temperature (±2 °C), and the percentage of organic modifier in the mobile phase (±2%). In all varied conditions, the system suitability parameters (e.g., peak tailing, theoretical plates) remained within acceptable limits, and the results were not significantly affected, demonstrating the method's robustness.

Conclusion

A specific, linear, accurate, precise, and robust reverse-phase HPLC method has been successfully developed and validated for the quantitative analysis of this compound. The method utilizes a standard C18 column with a gradient elution and UV detection at 242 nm. This application note provides a comprehensive protocol that can be readily implemented in research and quality control laboratories for routine analysis of this compound. The systematic approach and adherence to ICH validation guidelines ensure the trustworthiness and reliability of the analytical data generated.

References

- Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved January 30, 2026.

- Royal Society of Chemistry. (n.d.). Analytical method development for determining polycyclic aromatic hydrocarbons and organophosphate esters in indoor dust based on solid phase extraction and gas chromatography/mass spectrometry. Retrieved January 30, 2026.

- Chemical Engineering Transactions. (n.d.). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Retrieved January 30, 2026.

- Dhaka University Journal of Pharmaceutical Sciences. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved January 30, 2026.

- Moldb. (n.d.).

- National Institutes of Health. (2021). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Retrieved January 30, 2026.

-

ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved January 30, 2026, from [Link]

- Google Patents. (2016). WO2016178140A1 - Isoindolinones, processes for the production of chiral derivatives thereof and use thereof. Retrieved January 30, 2026.

-

US Pharmacopeia. (2022). <621> CHROMATOGRAPHY. Retrieved January 30, 2026, from [Link]

- ResearchGate. (2016). Development of a methodology to determine the aromatic structural distribution in light and medium petroleum fractions by HPLC. Retrieved January 30, 2026.

- PubMed Central. (n.d.). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Retrieved January 30, 2026.

- ResearchGate. (n.d.). Reported isoindoline-1,3-dione derivatives. | Download Scientific Diagram. Retrieved January 30, 2026.

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved January 30, 2026, from [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved January 30, 2026, from [Link]

- Guidechem. (n.d.). METHYL 2-BENZYLISOINDOLINE-4-CARBOXYLATE 127168-92-7 wiki. Retrieved January 30, 2026.

- USP. (n.d.).

- National Institutes of Health. (n.d.).

- MDPI. (n.d.). Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. Retrieved January 30, 2026.

- National Institutes of Health. (n.d.). Methyl isoindoline-5-carboxylate | C10H11NO2 | CID 19828496 - PubChem. Retrieved January 30, 2026.

- Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. Retrieved January 30, 2026.

-

ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved January 30, 2026, from [Link]

- Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved January 30, 2026.

- ResearchGate. (n.d.). The importance of chiral isoindolinones and their synthesis via enantioselective C−H activation/annulation reactions. Retrieved January 30, 2026.

- Chromatography Online. (2024). Are You Sure You Understand USP <621>?. Retrieved January 30, 2026.

- Axion Labs. (2025). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. Retrieved January 30, 2026.

- Sigma-Aldrich. (n.d.). N-Benzylphthalimide 99 2142-01-0. Retrieved January 30, 2026.

- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved January 30, 2026.

- ResearchGate. (2024). Synthesis of New Isoindolines Derived from L‐Α‐Amino Acids and their Selectivity on Cancer Cell Lines. Retrieved January 30, 2026.

- SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved January 30, 2026.

- ChemicalBook. (n.d.). N-BENZYLPHTHALIMIDE | 2142-01-0. Retrieved January 30, 2026.

-

Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved January 30, 2026, from [Link]

- Pharmaguideline. (2024).

- Scribd. (n.d.). USP-NF 621 Chromatography | PDF. Retrieved January 30, 2026.

- Sigma-Aldrich. (n.d.). Developing HPLC Methods. Retrieved January 30, 2026.

- LCGC North America. (2006). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Retrieved January 30, 2026.

Sources

- 1. A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 127168-94-9 | this compound - Moldb [moldb.com]

- 4. Page loading... [wap.guidechem.com]

- 5. database.ich.org [database.ich.org]

- 6. ema.europa.eu [ema.europa.eu]

- 7. jordilabs.com [jordilabs.com]

- 8. chromtech.com [chromtech.com]

- 9. youtube.com [youtube.com]

- 10. Developing HPLC Methods [sigmaaldrich.com]

- 11. pharmtech.com [pharmtech.com]

- 12. cetjournal.it [cetjournal.it]

- 13. database.ich.org [database.ich.org]

- 14. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

The Strategic Utility of Methyl 2-Benzylisoindoline-5-carboxylate in the Genesis of Novel Polycyclic Heterocycles

Abstract

The isoindoline scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous clinically significant compounds.[1][2] Its strategic functionalization provides a versatile platform for the development of novel therapeutics. This comprehensive guide details the synthetic utility of a key intermediate, methyl 2-benzylisoindoline-5-carboxylate , as a precursor for constructing complex, fused heterocyclic systems. We present detailed, field-tested protocols for the synthesis of this key building block and its subsequent elaboration into medicinally relevant isoindolo[2,1-a]quinazolinones and pyrrolo[2,1-a]isoquinolines. The methodologies herein are designed for reproducibility and scalability, providing researchers, scientists, and drug development professionals with a robust toolkit for scaffold diversification.

Introduction: The Isoindoline Core in Modern Drug Discovery

Heterocyclic compounds are foundational to the development of active pharmaceutical ingredients.[1] Among these, the isoindoline framework—a benzene ring fused to a five-membered pyrrolidine ring—has garnered significant attention due to its presence in a wide array of natural products and synthetic pharmaceuticals.[1][3] Derivatives of isoindoline are known to exhibit a remarkable spectrum of biological activities, including antitumor, anti-inflammatory, and neuroprotective properties.[1][4] The clinical success of drugs like lenalidomide, which features an isoindolinone core, underscores the therapeutic potential embedded within this scaffold.[1]

The strategic value of This compound lies in its trifecta of reactive sites: the nucleophilic isoindoline nitrogen (protected by a readily cleavable benzyl group), the electrophilic ester at the C-5 position, and the isoindoline ring itself, which can participate in cyclization and annulation reactions. This guide will illuminate the pathways to harness this versatility.

Synthesis of the Core Building Block: this compound

Workflow for Synthesis of the Core Building Block

Caption: Synthetic workflow for the target building block.

Protocol 1: Synthesis of this compound

This protocol is based on standard N-alkylation procedures for secondary amines. The choice of a mild base like potassium carbonate and a polar aprotic solvent like acetonitrile is crucial to ensure efficient reaction while minimizing side products.

Materials:

-

Methyl isoindoline-5-carboxylate hydrochloride

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated aq. NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetonitrile (MeCN), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Free Base Generation:

-

Suspend methyl isoindoline-5-carboxylate hydrochloride (1.0 equiv) in DCM.

-

Add saturated aqueous sodium bicarbonate solution slowly with stirring until effervescence ceases and the aqueous layer is basic (pH > 8).

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the free base as an oil or low-melting solid. Proceed immediately to the next step.

-

-

N-Benzylation Reaction:

-

Dissolve the crude methyl isoindoline-5-carboxylate (1.0 equiv) in anhydrous acetonitrile.

-

To this solution, add anhydrous potassium carbonate (2.5 equiv) followed by benzyl bromide (1.2 equiv).

-

Heat the reaction mixture to 60-70 °C and stir under an inert atmosphere (e.g., Nitrogen or Argon) for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc) to afford pure this compound.

-

Expected Data:

| Compound | Molecular Formula | Molecular Weight | Typical Yield | Physical Form |

| This compound | C₁₇H₁₇NO₂ | 267.33 | 85-95% | White solid |

Application Note I: Synthesis of Fused Isoindolo[2,1-a]quinazolinones

The ester functionality at the C-5 position is a versatile handle for constructing fused heterocyclic systems. One powerful application is the synthesis of isoindolo[2,1-a]quinazolinones, a scaffold with potential biological activities.[2][6][7][8] This is achieved through a multi-step sequence involving ester hydrolysis, amide coupling, and intramolecular cyclization.

Reaction Scheme: From Isoindoline to Isoindolo[2,1-a]quinazolinone

Caption: Pathway to Isoindolo[2,1-a]quinazolinones.

Protocol 2: Synthesis of a 2-Benzyl-isoindolo[2,1-a]quinazolinone Derivative

Causality: The sequence begins with saponification to unmask the carboxylic acid. This acid is then coupled with an ortho-functionalized aniline, specifically 2-aminobenzaldehyde, using a modern peptide coupling reagent like HATU for high efficiency. The resulting intermediate possesses both a secondary amide and an aldehyde, perfectly poised for an acid-catalyzed intramolecular Pictet-Spengler type reaction to forge the final fused heterocyclic ring system.

Materials:

-

This compound

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M

-

2-Aminobenzaldehyde

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Trifluoroacetic acid (TFA)

Step-by-Step Methodology:

-

Ester Hydrolysis:

-

Dissolve this compound (1.0 equiv) in a mixture of THF and water (3:1 v/v).

-

Add LiOH (2.0 equiv) and stir the mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC).

-

Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH 3-4 with 1M HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 2-benzylisoindoline-5-carboxylic acid.

-

-

Amide Coupling:

-

In an inert atmosphere, dissolve 2-benzylisoindoline-5-carboxylic acid (1.0 equiv), 2-aminobenzaldehyde (1.1 equiv), and HATU (1.2 equiv) in anhydrous DMF.

-

Cool the solution to 0 °C and add DIPEA (3.0 equiv) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate to yield the crude amide intermediate, which can be used directly or purified by chromatography.

-

-

Intramolecular Cyclization:

-

Dissolve the crude N-(2-formylphenyl)-2-benzyl-isoindoline-5-carboxamide (1.0 equiv) in DCM.

-